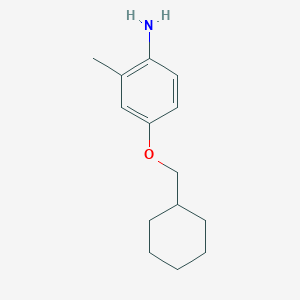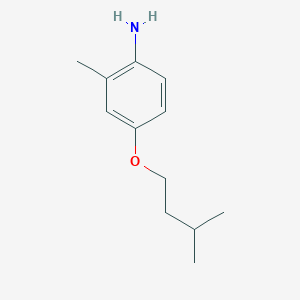
4-(2,4-Difluorophenoxy)-3-fluoroaniline
説明
4-(2,4-Difluorophenoxy)-3-fluoroaniline (DFPFA) is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, a common aromatic amine. DFPFA is a useful tool for studying the effects of fluorine substitution on the reactivity of aromatic compounds. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid.
科学的研究の応用
4-(2,4-Difluorophenoxy)-3-fluoroaniline has been used in a variety of scientific research applications. It has been used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid. In addition, 4-(2,4-Difluorophenoxy)-3-fluoroaniline has been used in the synthesis of fluorinated peptides, which have potential applications in drug design.
作用機序
The mechanism of action of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is based on its ability to undergo electrophilic fluorination. This is due to the presence of the electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to electrophilic attack. The reaction is initiated by the attack of an electrophile, such as bromine, on the aromatic ring. This leads to the formation of an intermediate, which is then attacked by a nucleophile, such as water, to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Difluorophenoxy)-3-fluoroaniline are not well understood. It is known that 4-(2,4-Difluorophenoxy)-3-fluoroaniline is not toxic to mammalian cells, but its effects on other organisms are not known. In addition, the effects of the fluorination of aromatic compounds on the reactivity of other compounds are not well understood.
実験室実験の利点と制限
The major advantage of using 4-(2,4-Difluorophenoxy)-3-fluoroaniline in laboratory experiments is its ease of synthesis and availability. It can be synthesized from readily available starting materials in high yields. In addition, it can be used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. The main limitation of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is its lack of toxicity, which may limit its use in certain applications.
将来の方向性
The future directions for research on 4-(2,4-Difluorophenoxy)-3-fluoroaniline include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design. In addition, further studies are needed to better understand the effects of fluorination on the reactivity of other compounds. Finally, further research is needed to determine the optimal conditions for the synthesis of 4-(2,4-Difluorophenoxy)-3-fluoroaniline and its derivatives.
特性
IUPAC Name |
4-(2,4-difluorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJYMNNLXASGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)


![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)
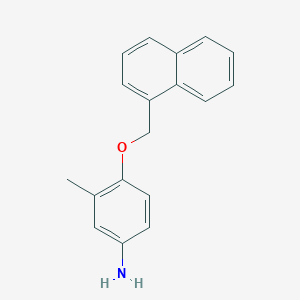
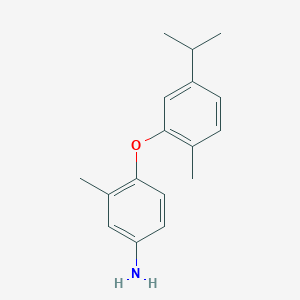
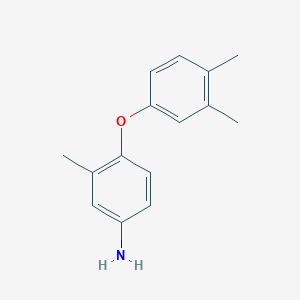
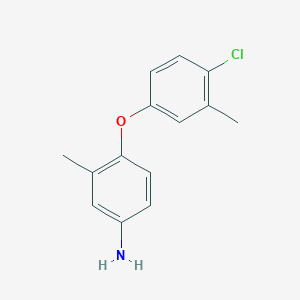


![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)
